molecular formula C6H11ClF3NO B8195732 5-Trifluoromethyl-piperidin-3-ol HCl

5-Trifluoromethyl-piperidin-3-ol HCl

Cat. No.: B8195732
M. Wt: 205.60 g/mol
InChI Key: KMOIJADIGXGKHR-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-piperidin-3-ol HCl is a piperidine derivative characterized by a hydroxyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the piperidine ring, with a hydrochloride salt form enhancing its stability and solubility. Piperidine derivatives are critical in medicinal chemistry due to their role as bioactive scaffolds, particularly in central nervous system (CNS) drug development. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the hydroxyl group may influence hydrogen bonding and solubility .

Properties

IUPAC Name

5-(trifluoromethyl)piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h4-5,10-11H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOIJADIGXGKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Optimization

The patent emphasizes the use of mixed solvents (e.g., chloroform/anhydrous HF) to mitigate high-pressure conditions. For example, a 1:1 mass ratio of 4-piperidinecarboxylic acid to mixed solvent at 85°C yielded 80.1% 4-(trifluoromethyl)piperidine. Adapting this to 5-piperidinecarboxylic acid would require similar conditions, though regioselectivity must be confirmed.

Table 1: SF₄ Fluorination Yields for Analogous Piperidines

Starting MaterialProductSolvent Ratio (CHCl₃:HF)Yield (%)
4-Piperidinecarboxylic acid4-(Trifluoromethyl)piperidine3:180.1
Nipecotic acid3-(Trifluoromethyl)piperidine7:180.6
Pipecolic acid2-(Trifluoromethyl)piperidine2:154.5

Alternative Trifluoromethylation Routes

While SF₄ is effective, its toxicity and corrosiveness necessitate exploration of safer agents. Nucleophilic trifluoromethylation using reagents like TMSCF₃ (Ruppert-Prakash reagent) could theoretically introduce CF₃ at position 5. However, this method requires a pre-installed leaving group (e.g., bromide) at the target position, which complicates synthesis.

Hydroxylation at Position 3

Post-Fluorination Hydroxylation

Introducing the hydroxyl group after fluorination avoids exposing sensitive -OH moieties to harsh fluorination conditions. For instance, 5-(trifluoromethyl)piperidine could undergo oxidation at position 3 using catalytic OsO₄ or Sharpless asymmetric dihydroxylation. However, these methods risk over-oxidation or require chiral ligands for enantioselectivity.

Hydroxylation Prior to Fluorination

Protecting a pre-existing hydroxyl group as a silyl ether (e.g., TBDMS) or acetate before fluorination is a viable strategy. Deprotection post-fluorination (e.g., using TBAF for silyl ethers) would yield 5-trifluoromethyl-piperidin-3-ol. This approach mirrors the PMC article’s use of benzothiazole-2-sulfonyl (Bts) protecting groups for amines.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. As detailed in PMC2269732, treatment with dry HCl gas in ethanol/hexanes achieves high-purity hydrochloride salts (e.g., 96% yield for compound 23·HCl). For 5-trifluoromethyl-piperidin-3-ol, analogous conditions would apply:

  • Dissolve the free base in anhydrous ethanol.

  • Bubble HCl gas until precipitation ceases.

  • Recrystallize from ethanol/hexanes.

Challenges and Optimization Opportunities

Regioselectivity and Byproduct Formation

Competing fluorination at unintended positions (e.g., C-2 or C-4) may occur if the starting material lacks steric or electronic directing groups. Computational modeling could predict favorable reaction pathways to minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethyl-piperidin-3-ol HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Trifluoromethyl-piperidin-3-ol hydrochloride has shown potential as a pharmacological agent. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Antidepressant Activity

Research indicates that piperidine derivatives, including 5-Trifluoromethyl-piperidin-3-ol, can exhibit antidepressant-like effects. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways . A study demonstrated that modifications to the piperidine structure can lead to increased potency in antidepressant activity through enhanced receptor binding affinity.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with biological membranes, potentially disrupting bacterial cell integrity. In vitro studies have shown promising results against strains of Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Synthetic Applications

The unique structural features of 5-Trifluoromethyl-piperidin-3-ol hydrochloride make it a valuable intermediate in organic synthesis.

Synthesis of Trifluoromethylated Compounds

The trifluoromethyl group is often employed as a bioisostere for other functional groups in drug design, allowing for the fine-tuning of pharmacokinetic properties . The compound serves as a precursor in the synthesis of various trifluoromethylated heterocycles, which are important in drug discovery.

Reaction Pathways

Several synthetic methodologies utilize 5-Trifluoromethyl-piperidin-3-ol hydrochloride:

  • Friedel-Crafts Reactions : It can participate in Friedel-Crafts alkylation reactions, forming complex aromatic systems.
  • Ugi Reactions : The compound can be involved in Ugi-type multicomponent reactions, leading to diverse α-trifluoromethyl piperidinic derivatives with high yields .

Development of Antidepressants

A case study focused on the synthesis and evaluation of 5-Trifluoromethyl-piperidin-3-ol derivatives revealed their efficacy as potential antidepressants. The study highlighted modifications that enhanced receptor selectivity and reduced side effects compared to existing treatments .

Antimicrobial Agent Development

In another case study, researchers synthesized a series of piperidine derivatives based on 5-Trifluoromethyl-piperidin-3-ol hydrochloride and tested their antimicrobial properties. The findings indicated that specific substitutions on the piperidine ring significantly improved antibacterial activity against resistant strains .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntidepressant developmentEnhanced receptor affinity; promising efficacy
Antimicrobial ResearchAntibiotic developmentEffective against E. coli and S. aureus
Synthetic ChemistryPrecursor for trifluoromethylated compoundsHigh yields in Ugi reactions; versatile applications

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-piperidin-3-ol HCl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-3-(Trifluoromethyl)-piperidine HCl

Structural Differences :

  • Substituent Position : The trifluoromethyl group is at the 3-position instead of the 5-position.
  • Functional Groups : Lacks the hydroxyl group at the 3-position.
    Implications :
  • The 3-CF₃ substitution may alter steric and electronic interactions with biological targets, affecting binding affinity or selectivity .

Pyridine Derivatives (e.g., 3-Chloromethyl-5-iodopyridine•HCl)

Structural Differences :

  • Ring Saturation : Pyridine derivatives (e.g., 3-Chloromethyl-5-iodopyridine•HCl) feature an aromatic pyridine ring, whereas 5-Trifluoromethyl-piperidin-3-ol HCl has a saturated piperidine ring.
  • Substituents : The pyridine compound includes chlorine and iodine substituents, which are bulkier and more electronegative than the hydroxyl and CF₃ groups.
    Implications :
  • Aromatic pyridine derivatives may exhibit distinct electronic properties and reactivity, such as increased resistance to oxidation.
  • Halogen substituents (e.g., iodine) could enhance molecular weight and polarizability but may introduce toxicity concerns .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
5-Trifluoromethyl-piperidin-3-ol HCl C₆H₁₁F₃NO•HCl 209.62 5-CF₃, 3-OH Hydroxyl, Trifluoromethyl
(S)-3-(Trifluoromethyl)-piperidine HCl C₆H₁₁F₃N•HCl 193.61 3-CF₃ Trifluoromethyl
3-Chloromethyl-5-iodopyridine•HCl C₆H₅ClIN•HCl 304.93 3-Cl, 5-I Chlorine, Iodine

Research Findings and Limitations

  • Pharmacological Data: No direct comparative studies on 5-Trifluoromethyl-piperidin-3-ol HCl were identified in the provided evidence. However, piperidine derivatives like Palonosetron HCl () highlight the importance of substituent positioning in efficacy, as seen in its superior antiemetic activity compared to other serotonin antagonists.
  • Structural Insights: The hydroxyl group in 5-Trifluoromethyl-piperidin-3-ol HCl may improve water solubility relative to non-hydroxylated analogs, while the CF₃ group enhances metabolic stability.

Q & A

Q. What synthetic routes are recommended for 5-Trifluoromethyl-piperidin-3-ol HCl, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation of precursor compounds like 3-nitro-5-(trifluoromethyl)pyridin-2-ol derivatives. Optimization strategies include:
  • Catalyst Selection : Use palladium-based catalysts for hydrogenation to reduce nitro groups while preserving the trifluoromethyl moiety .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and yield .
  • Purification : Membrane separation technologies (e.g., nanofiltration) can isolate the HCl salt form with >95% purity .
    Table 1 summarizes key parameters:
ParameterOptimal ConditionYield (%)Purity (%)
CatalystPd/C (10% wt)78–8293–97
SolventAcetonitrile8595
Temperature60°C8096

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 5-Trifluoromethyl-piperidin-3-ol HCl?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F}-NMR confirms the presence of the trifluoromethyl group, while 1H^{1}\text{H}-NMR resolves piperidine ring protons .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity and detect impurities like unreacted precursors .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode validates molecular weight (MW: 221.6 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical stability of 5-Trifluoromethyl-piperidin-3-ol HCl under varying pH and temperature conditions?

  • Methodological Answer : A factorial design approach (e.g., 23^3 design) tests interactions between pH (4–8), temperature (25–60°C), and storage duration (1–7 days). Key steps:
  • Variables : Independent variables (pH, temperature) and dependent variables (degradation rate, enantiomeric excess).
  • Analysis : Chiral HPLC tracks enantiomeric shifts, while Arrhenius plots model degradation kinetics .
  • Theoretical Framework : Link results to transition-state theory to explain hydrolysis mechanisms .

Q. What methodological approaches resolve contradictions in pharmacokinetic data for 5-Trifluoromethyl-piperidin-3-ol HCl across different biological models?

  • Methodological Answer :
  • Comparative Pharmacokinetic Studies : Use parallel in vitro (hepatocyte assays) and in vivo (rodent models) systems to identify species-specific metabolic pathways .
  • Data Normalization : Adjust for variables like protein binding (e.g., using equilibrium dialysis) and clearance rates .
  • Contradiction Analysis : Apply multivariate regression to isolate confounding factors (e.g., cytochrome P450 enzyme activity variations) .

Q. How can computational modeling predict the interaction of 5-Trifluoromethyl-piperidin-3-ol HCl with biological targets such as neurotransmitter receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities to GABAA_A or NMDA receptors. Validate with mutagenesis studies .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability under physiological conditions (e.g., pH 7.4, 310 K) .
  • Theoretical Basis : Align findings with allosteric modulation theories to explain receptor selectivity .

Methodological Notes

  • Data Contradiction Management : Cross-validate anomalous results (e.g., conflicting solubility data) using orthogonal techniques like isothermal titration calorimetry (ITC) and dynamic light scattering (DLS) .
  • Theoretical Integration : Frame hypotheses using organofluorine chemistry principles to rationalize the trifluoromethyl group’s electronic effects on reactivity .

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